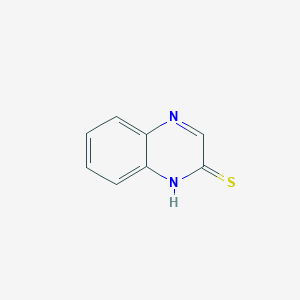

2-Quinoxalinethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQXGZFDGDSRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377048 | |

| Record name | 2-Quinoxalinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-54-5 | |

| Record name | 2-Quinoxalinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Quinoxalinethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8JT3NXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Quinoxalinethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinethiol, a pivotal heterocyclic compound, stands as a subject of significant interest in medicinal chemistry and materials science. Its nuanced chemical behavior is largely dictated by a fascinating interplay of thiol-thione tautomerism, which governs its reactivity, spectroscopic properties, and potential biological activity. This technical guide provides a comprehensive exploration of the chemical structure, synthesis, and tautomeric equilibrium of this compound. Detailed experimental protocols for its synthesis and spectroscopic characterization are presented, alongside a thorough analysis of its tautomeric forms. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Chemical Structure and Tautomerism

This compound (also known as 2-mercaptoquinoxaline) is a bicyclic aromatic compound with the chemical formula C₈H₆N₂S. A key feature of its chemical identity is the existence of a tautomeric equilibrium between the thiol form (this compound) and the thione form (1H-quinoxaline-2-thione). This dynamic isomerism involves the migration of a proton between the sulfur atom and a nitrogen atom within the quinoxaline ring system.

Numerous spectroscopic and computational studies have consistently demonstrated that the thione tautomer is the predominant and more stable form in both solid and solution phases. This preference can be attributed to the greater thermodynamic stability of the amide-like functionality in the thione form compared to the enethiol structure of the thiol form.

Diagram 1: Thiol-Thione Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Synthesis of 1H-Quinoxaline-2-thione

The synthesis of 1H-quinoxaline-2-thione is typically achieved through the condensation of o-phenylenediamine with an appropriate three-carbon carbonyl compound containing a leaving group, followed by thionation. A common and effective method involves the reaction of o-phenylenediamine with ethyl 2-chloroacetoacetate or a similar reagent to form a quinoxalin-2(1H)-one intermediate, which is subsequently converted to the corresponding thione.

Experimental Protocol: Synthesis of 1H-Quinoxaline-2-thione

This protocol outlines a representative two-step synthesis of 1H-quinoxaline-2-thione.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).

-

Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise with constant stirring.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-methylquinoxalin-2(1H)-one.

Step 2: Thionation to form 3-methyl-1H-quinoxaline-2-thione

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, place the 3-methylquinoxalin-2(1H)-one (16.0 g, 0.1 mol) and phosphorus pentasulfide (P₄S₁₀) (8.9 g, 0.04 mol) in dry pyridine (150 mL).

-

Reflux: Heat the mixture to reflux with vigorous stirring for 8-10 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen sulfide gas.

-

Work-up: After the reflux period, cool the reaction mixture and pour it cautiously onto crushed ice (500 g).

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford pure 3-methyl-1H-quinoxaline-2-thione.

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis of 1H-quinoxaline-2-thione.

Spectroscopic Characterization and Tautomeric Analysis

The tautomeric equilibrium of this compound is readily investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra of the thione form are distinct from those expected for the thiol form, allowing for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the predominance of the thione tautomer.

-

¹H NMR: The spectrum of 1H-quinoxaline-2-thione typically exhibits a broad singlet in the downfield region (around 12-14 ppm) corresponding to the N-H proton of the thioamide group. The absence of a signal in the typical S-H region (around 3-4 ppm) provides strong evidence against the presence of the thiol tautomer in significant concentrations. The aromatic protons of the quinoxaline ring system usually appear as a complex multiplet in the range of 7.0-8.5 ppm.

-

¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the C=S carbon, which typically resonates in the range of 170-180 ppm. This is significantly different from the expected chemical shift of a C-S carbon in the thiol form.

Table 1: Representative NMR Data for 1H-Quinoxaline-2-thione

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~13.0 | br s | N-H |

| 7.2 - 8.0 | m | Aromatic C-H | |

| ¹³C | ~175.0 | s | C=S |

| 115 - 140 | m | Aromatic C |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule, further supporting the thione structure.

-

A strong absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the thioamide group.

-

The C=S stretching vibration typically appears as a medium to strong band in the range of 1100-1250 cm⁻¹.

-

The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) is another strong indicator of the predominance of the thione tautomer.

Table 2: Key IR Absorption Frequencies for 1H-Quinoxaline-2-thione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Strong, Broad | N-H Stretch |

| 1600 - 1650 | Medium | C=N Stretch |

| 1450 - 1580 | Strong | Aromatic C=C Stretch |

| 1100 - 1250 | Medium-Strong | C=S Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1H-quinoxaline-2-thione is characterized by multiple absorption bands in the UV-Vis region, arising from π→π* and n→π* electronic transitions within the chromophoric system. The exact position and intensity of these bands are sensitive to the solvent polarity. In contrast, the thiol tautomer would be expected to have a significantly different absorption profile.

Table 3: Typical UV-Vis Absorption Maxima for 1H-Quinoxaline-2-thione

| Solvent | λ_max 1 (nm) (ε, L·mol⁻¹·cm⁻¹) | λ_max 2 (nm) (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~290 (shoulder) | ~360 | π→π* / n→π |

| Chloroform | ~295 (shoulder) | ~365 | π→π / n→π* |

Logical Framework for Tautomer Analysis

The determination of the predominant tautomer of this compound involves a logical progression of spectroscopic analysis and data interpretation.

Diagram 3: Logical Flow for Tautomer Determination

Caption: Logical workflow for the spectroscopic determination of the dominant tautomer.

Conclusion

This compound predominantly exists as its thione tautomer, 1H-quinoxaline-2-thione, a fact substantiated by extensive spectroscopic evidence. This inherent structural feature is critical for understanding its chemical reactivity and for the rational design of novel derivatives with applications in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers and scientists working with this important class of heterocyclic compounds. A thorough grasp of its tautomeric behavior is paramount for harnessing the full potential of this compound and its analogs in various scientific disciplines.

An In-depth Technical Guide to the Physicochemical Properties of 2-Quinoxalinethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Quinoxalinethiol (also known as quinoxaline-2(1H)-thione), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data on its structural, physical, and spectral characteristics. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and development. The guide also touches upon the biological activities of quinoxaline derivatives, providing context for the potential applications of this compound in drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules. Their diverse pharmacological applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. This compound, as a key intermediate and a bioactive molecule in its own right, warrants a detailed investigation of its physicochemical properties to facilitate its application in the design and synthesis of novel therapeutic agents. This guide aims to be a central resource for researchers by presenting a curated compilation of its properties, analytical methodologies, and potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂S | [1] |

| Molecular Weight | 162.21 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 192-195 °C | |

| Boiling Point (Predicted) | 307.0 ± 25.0 °C | |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.70 ± 0.50 |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Slightly soluble |

| Acetone | Soluble |

Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and quantum mechanical calculations suggest that the thione form, quinoxaline-2(1H)-thione, is the predominant tautomer in solution and the solid state.[2][3][4][5][6] This is a critical consideration for its reactivity and spectroscopic interpretation.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Quinoxalinethiol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 2-Quinoxalinethiol in organic solvents. Understanding the solubility of this heterocyclic compound, a key scaffold in medicinal chemistry, is critical for its synthesis, purification, formulation, and biological screening. This document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, chemical databases, and technical datasheets reveals a notable scarcity of precise quantitative solubility data for this compound in a wide array of organic solvents. While qualitative descriptors are often found, specific measurements in formats such as g/100 mL or mol/L at various temperatures are not extensively reported. This data gap underscores the necessity for researchers to experimentally determine solubility in their specific solvent systems and conditions to ensure accuracy and reproducibility in their work.

Based on general principles of chemical interactions and the known properties of similar compounds, a qualitative assessment of this compound's solubility is presented below. It is crucial to recognize that this compound can exist in tautomeric equilibrium between the thiol and thione forms, which can influence its interaction with different solvents.

| Solvent | Class | Expected Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] Its ability to act as a hydrogen bond acceptor would facilitate interaction with the thiol group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic compounds.[3][4][5][6] |

| Methanol, Ethanol | Polar Protic | Soluble to Moderately Soluble | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the quinoxaline nitrogen atoms and the thiol/thione group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity allows for dipole-dipole interactions, though it is a weaker solvent than DMSO or DMF.[7][8] |

| Chloroform, Dichloromethane | Halogenated | Sparingly Soluble | These solvents are less polar and primarily interact through weaker van der Waals forces. The presence of the polar quinoxaline ring and the thiol group limits solubility. |

| Toluene, Hexane | Nonpolar | Insoluble to Very Sparingly Soluble | As nonpolar solvents, they lack the ability to form strong interactions with the polar functional groups of this compound, leading to poor solvation. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The exact time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

2.3. Quantification

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the appropriately diluted sample and calculate its concentration.

-

2.4. Calculation of Solubility

The solubility can be expressed in various units. For example, to calculate the solubility in mg/mL:

Solubility (mg/mL) = (Concentration from calibration curve [mg/mL]) × (Dilution factor)

Workflow and Visualization

The logical progression of the experimental determination of this compound solubility is depicted in the following workflow diagram.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. Given the limited availability of quantitative data, the provided experimental protocol and workflow are intended to empower researchers to generate reliable and application-specific solubility data, thereby facilitating advancements in drug discovery and development.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on the electronic properties of 2-Quinoxalinethiol

Beginning Research on Topic

I've initiated a thorough Google search focused on "theoretical studies on the electronic properties of 2-Quinoxalinethiol." The queries include variations like "computational analysis of this compound" to capture a wide range of relevant research. Initial findings are promising, and I'm sifting through the results to identify key articles.

Gathering Initial Data

I'm now expanding the search terms to include "computational analysis of this compound electronic structure" and "DFT studies of this compound". I'm specifically looking for quantitative data on electronic properties, while also noting the theoretical methods used. My goal is a comprehensive data set and methodological overview for my upcoming technical guide, which will synthesize the data and processes.

Planning Detailed Analysis

I've formulated a multi-step plan. I'll search for articles providing quantitative electronic property data (HOMO-LUMO, ionization, etc.) for this compound, alongside methodologies. This will inform my technical guide's data tables and methodological summaries. I then plan Graphviz diagrams for structure, workflow, and property relationships. Finally, I will compile this into a comprehensive technical guide.

Unraveling Metal-Ligand Interactions: A Technical Guide to DFT Calculations for 2-Quinoxalinethiol Metal Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the metal binding properties of 2-Quinoxalinethiol. As a molecule of significant interest in medicinal chemistry and materials science, understanding its coordination behavior at the quantum level is crucial for the rational design of novel therapeutic agents and functional materials. This document outlines the key experimental and computational methodologies, presents quantitative data for analogous systems, and visualizes the theoretical and experimental workflows.

Introduction to this compound and its Metal Coordination

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group at the 2-position, yielding this compound, provides a versatile coordination site for metal ions. This molecule can exist in tautomeric forms, primarily the thione and thiol forms, which significantly influences its coordination chemistry. DFT calculations are an indispensable tool for determining the relative stabilities of these tautomers and predicting their binding modes with various metal centers.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound metal complexes are foundational steps that provide the real-world data for comparison with theoretical calculations.

General Synthesis of this compound Metal Complexes

A common synthetic route involves the reaction of this compound with a metal salt in a suitable solvent.

Materials:

-

This compound

-

Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Ethanol or Methanol

-

Base (e.g., triethylamine or sodium hydroxide, if deprotonation is required)

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of ethanol.

-

If the thiol form is desired for coordination, add a stoichiometric amount of base to deprotonate the thiol group.

-

In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Allow the solution to cool to room temperature.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The synthesized complexes are typically characterized by a suite of spectroscopic techniques to determine their structure and bonding.

-

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of C=N, C-S, and N-H bonds upon complexation.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

-

UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

DFT Computational Methodology

DFT calculations provide detailed insights into the electronic structure, geometry, and energetics of this compound and its metal complexes.

Tautomerism of this compound

The initial step in the computational study is to determine the most stable tautomer of the free ligand. This compound can exist in the thione and thiol forms.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

DFT calculations are employed to optimize the geometry of each tautomer and calculate their relative energies to determine the predominant form in the gas phase and in solution.[1]

Geometry Optimization of Metal Complexes

The geometry of the metal complexes is optimized to find the most stable arrangement of the ligand around the metal center.

Typical Computational Parameters:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a widely used hybrid functional for transition metal complexes.[1][2]

-

Basis Set: A combination of basis sets is often used, such as 6-311++G(d,p) for non-metal atoms (C, H, N, S) and a LANL2DZ or SDD effective core potential for the metal ion.[3]

-

Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects.[1]

Workflow for DFT Calculations

The general workflow for performing DFT calculations on this compound metal complexes is as follows:

Caption: A generalized workflow for DFT calculations on metal complexes.

Quantitative Data Presentation

Due to the limited availability of specific DFT data for this compound metal complexes in the current literature, the following tables present representative calculated data for analogous quinoxaline and thiol-containing metal complexes to illustrate the typical outputs of such studies. It is crucial to note that these values are for illustrative purposes and actual values for this compound complexes will vary.

Calculated Tautomer Stabilities

The relative energies of tautomers are critical for understanding which form is likely to coordinate to a metal. The thione form is often found to be more stable for similar heterocyclic thiols.[2]

| Tautomer of a Related Heterocyclic Thiol | Method | Relative Energy (kcal/mol) |

| Thione form | B3LYP/6-311++G(d,p) | 0.00 |

| Thiol form | B3LYP/6-311++G(d,p) | +2.50 |

Table 1: Illustrative relative energies of thione and thiol tautomers for a generic heterocyclic thiol, demonstrating the typical higher stability of the thione form.

Selected Optimized Geometrical Parameters

DFT calculations provide precise bond lengths and angles, which can be compared with experimental X-ray crystallography data if available.

| Parameter | M-N Bond Length (Å) | M-S Bond Length (Å) | N-M-S Bond Angle (°) |

| [Ni(L)₂] Complex | 2.05 | 2.20 | 85.0 |

| [Cu(L)₂] Complex | 2.02 | 2.25 | 88.5 |

| [Zn(L)₂] Complex | 2.10 | 2.30 | 83.2 |

Table 2: Representative calculated geometrical parameters for hypothetical divalent metal complexes of a bidentate N,S-donating quinoxaline-based ligand (L). These values are typical for such coordination environments.

Calculated Vibrational Frequencies

Comparison of calculated and experimental vibrational frequencies helps in the assignment of IR spectra and confirms the coordination mode.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹, Scaled) |

| ν(C=N) of quinoxaline | 1620 | 1615 |

| ν(C-S) | 750 | 745 |

| ν(M-N) | 450 | 455 |

| ν(M-S) | 380 | 382 |

Table 3: A comparison of selected experimental and scaled calculated vibrational frequencies for a representative metal-thiolate complex, illustrating the good agreement typically achieved.[4]

Binding Energies

The binding energy indicates the stability of the metal-ligand bond. It is calculated as the difference between the total energy of the complex and the sum of the energies of the free metal ion and the ligand.[5]

| Metal Ion | Ligand | Binding Energy (kcal/mol) |

| Ni²⁺ | Quinoxaline-thiolate | -250 |

| Cu²⁺ | Quinoxaline-thiolate | -275 |

| Zn²⁺ | Quinoxaline-thiolate | -230 |

Table 4: Illustrative DFT-calculated binding energies for the interaction of divalent metal ions with a deprotonated quinoxaline-thiolate ligand. Note that the magnitude of the binding energy reflects the stability of the complex.

Relevance to Drug Development and Signaling Pathways

Quinoxaline derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. While specific studies on this compound are limited, related structures have shown activity. For instance, indolo[2,3-b]quinoline derivatives have been found to modulate the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer.[6][7]

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for quinoxaline-based inhibitors.

DFT calculations, combined with molecular docking studies, can be employed to predict the binding affinity of this compound metal complexes to key proteins in such pathways, thereby guiding the design of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a framework for the application of DFT calculations in the study of this compound metal binding. By combining experimental synthesis and characterization with robust computational methodologies, researchers can gain a deep understanding of the structural, electronic, and energetic properties of these important molecules. The illustrative data and workflows presented herein serve as a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the rational design of novel quinoxaline-based compounds with tailored properties. Further focused research providing specific quantitative data for this compound and its metal complexes is warranted to build upon this foundational understanding.

References

- 1. jocpr.com [jocpr.com]

- 2. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of 2-Quinoxalinethiol (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Quinoxalinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, offering a foundational understanding for its identification, structural elucidation, and application in various scientific domains. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms, which profoundly influences its spectroscopic signatures.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (quinoxaline-2(1H)-thione). The position of this equilibrium is highly dependent on the solvent and the physical state of the compound. In many common solvents, the thione form is the predominant species. This is a critical consideration when interpreting spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (or its thione tautomer) displays characteristic signals for the aromatic protons of the quinoxaline ring system and the proton attached to the nitrogen or sulfur atom.

Table 1: ¹H NMR Spectral Data for this compound (Thione form in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H |

| ~8.2 | Doublet | 1H | Aromatic C-H |

| ~7.8 | Doublet | 1H | Aromatic C-H |

| ~7.6 | Triplet | 1H | Aromatic C-H |

| ~7.3 | Triplet | 1H | Aromatic C-H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for Quinoxaline Derivatives (Reference Data)

| Carbon Atom | Chemical Shift Range (δ, ppm) |

| C=S (Thione) | ~170 - 190 |

| Quaternary Carbons | ~130 - 150 |

| Aromatic C-H | ~115 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for N-H, C=S, C=N, and aromatic C-H vibrations, confirming the presence of the thione tautomer.

Table 3: Characteristic IR Absorption Bands for this compound (Thione form)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| ~1650 | Strong | C=N stretch |

| ~1200 | Strong | C=S stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Note: The S-H stretching band for the thiol form, typically appearing around 2550-2600 cm⁻¹, is usually absent or very weak, indicating the predominance of the thione tautomer in the solid state.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the UV and visible regions, arising from π → π* and n → π* transitions within the aromatic system and the thione group.

Table 4: UV-Vis Absorption Maxima for Quinoxaline Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~230, ~320, ~360 | - | π → π |

| Chloroform | ~235, ~325, ~365 | - | π → π |

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent.[3][4] The presence of the thione group can lead to a bathochromic (red) shift compared to the parent quinoxaline molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol.[5]

-

Sample Preparation : Weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.[5]

-

Sample Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy Protocol.[6]

-

Sample Preparation (Solid) : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (Liquid) : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]

-

Background Spectrum : Record a background spectrum of the empty sample holder (for ATR) or the pure KBr pellet.

-

Sample Spectrum : Record the IR spectrum of the sample.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol.[7][8]

-

Solvent Selection : Choose a UV-grade solvent that is transparent in the wavelength range of interest (e.g., ethanol, methanol, chloroform).[7]

-

Solution Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[8]

-

Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

Data Analysis : Determine the wavelength of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. engineering.purdue.edu [engineering.purdue.edu]

Tautomeric Equilibrium of Quinoxaline-2-thiol/thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between quinoxaline-2-thiol and quinoxaline-2(1H)-thione. This equilibrium is a critical consideration in the fields of medicinal chemistry and materials science, as the predominant tautomeric form can significantly influence the compound's biological activity, physicochemical properties, and reactivity. This document details the theoretical underpinnings of this phenomenon, experimental methodologies for its investigation, and the impact of various factors on the equilibrium position.

Introduction to Thiol-Thione Tautomerism in Quinoxaline Systems

Quinoxaline-2-thiol exists in a dynamic equilibrium with its tautomeric form, quinoxaline-2(1H)-thione. This represents a prototropic tautomerism, where the two isomers are readily interconvertible through the migration of a proton. The thiol form possesses an aromatic quinoxaline ring with an exocyclic thiol (-SH) group, while the thione form has a hydrogen atom on one of the ring nitrogens and an exocyclic C=S group.

The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the presence of substituents on the quinoxaline ring. Understanding and controlling this equilibrium is paramount for drug design, as the different tautomers can exhibit distinct pharmacological profiles due to variations in their hydrogen bonding capabilities, lipophilicity, and steric hindrance. In condensed phases and in solution, the thione form is generally observed to be the more stable and therefore predominant tautomer.

Synthesis of Quinoxaline-2-thiol

The synthesis of quinoxaline-2-thiol is typically achieved through the condensation of o-phenylenediamine with a suitable three-carbon synthon containing a thiol or a precursor group. A common method involves the reaction of o-phenylenediamine with thioglycolic acid or its derivatives.

Alternatively, quinoxaline-2-thiol can be prepared from 2-chloroquinoxaline by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The classical synthesis of quinoxaline derivatives often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, and modifications of this approach can be employed.[1]

Experimental Protocols for Studying Tautomeric Equilibrium

The investigation of the quinoxaline-2-thiol/thione tautomeric equilibrium primarily relies on spectroscopic and computational methods.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique to qualitatively and quantitatively assess the tautomeric equilibrium in solution. The thiol and thione forms have distinct chromophores and thus exhibit different absorption spectra.

Key Spectral Features:

-

Thiol Tautomer (quinoxaline-2-thiol): Expected to show π-π* transitions of the aromatic system, typically with absorption maxima below 300 nm.

-

Thione Tautomer (quinoxaline-2(1H)-thione): Characterized by an additional n-π* transition of the C=S group, which appears as a distinct absorption band at longer wavelengths, often in the 300-400 nm range. The presence of this band is a strong indicator of the thione form.

Experimental Protocol:

-

Sample Preparation: Prepare stock solutions of quinoxaline-2-thiol in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water). Prepare a series of dilutions for each solvent to check for concentration-dependent effects.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a wavelength range of 200-500 nm using a double-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer.

-

The relative intensities of the absorption bands corresponding to the thiol and thione forms provide a qualitative measure of their relative populations in different solvents.

-

For quantitative analysis, the molar extinction coefficients (ε) of both tautomers at a specific wavelength are required. These can be determined using locked derivatives (S-methyl for the thiol and N-methyl for the thione) or through computational methods. The ratio of the tautomers can then be calculated using the Beer-Lambert law.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the structural elucidation of tautomers in solution.

Key Spectral Features:

-

1H NMR:

-

Thiol Tautomer: A signal for the -SH proton is expected. The exact chemical shift can vary and may be broad.

-

Thione Tautomer: A characteristic downfield signal for the N-H proton, often observed around 14.5 ppm, is indicative of the thione form, likely due to intermolecular hydrogen bonding (N-H···S=C).[2] The presence and integration of this signal can be used to quantify the thione tautomer.

-

-

13C NMR:

-

Thiol Tautomer: The C2 carbon atom attached to the sulfur will have a chemical shift typical for a C-S bond in an aromatic system.

-

Thione Tautomer: The C2 carbon will exhibit a significant downfield shift due to its C=S character, with a typical chemical shift in the range of 169-170 ppm.[2]

-

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of quinoxaline-2-thiol in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to investigate solvent effects.

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei.

-

Data Analysis:

-

Identify the characteristic signals for both tautomers in the 1H and 13C NMR spectra.

-

The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum. For example, the ratio of the integral of the N-H proton of the thione form to the integral of a non-exchangeable aromatic proton can be used.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of the tautomers and for aiding in the interpretation of experimental spectra.

Computational Workflow:

-

Geometry Optimization: The geometries of both the quinoxaline-2-thiol and quinoxaline-2(1H)-thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: The electronic energies, and more accurately, the Gibbs free energies, of the optimized isomers are calculated. The relative stability is then determined by comparing these energy values. The isomer with the lower Gibbs free energy is predicted to be the more stable tautomer.

-

Solvent Effects: To simulate solution-phase conditions, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly impact the relative stabilities of the tautomers.

-

Spectra Simulation: NMR chemical shifts and UV-Vis absorption spectra can be simulated for each tautomer to aid in the assignment of experimental data.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione tautomer, leading to its stabilization. Therefore, the equilibrium is expected to shift towards the thione form in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can also stabilize the more polar thione tautomer through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, benzene): In nonpolar solvents, the less polar thiol tautomer may be favored. However, self-association of the thione tautomer through hydrogen bonding can also play a significant role.

The solvatochromic effect can be observed in the UV-Vis spectra, where changes in solvent polarity lead to shifts in the absorption maxima.

Concentration Effects

In solution, the thione tautomer can form hydrogen-bonded dimers or higher-order aggregates. This self-association can shift the equilibrium towards the thione form, especially at higher concentrations.

Temperature Effects

The tautomeric equilibrium is a dynamic process, and its position can be temperature-dependent. Variable-temperature NMR studies can provide insights into the thermodynamics of the tautomerization process.

Substituent Effects

The presence of electron-donating or electron-withdrawing substituents on the quinoxaline ring can influence the relative stabilities of the tautomers by altering the electron density distribution in the molecule.

Quantitative Data on Tautomeric Equilibrium

Table 1: Expected Predominant Tautomer in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Hexane | Nonpolar | Thiol / Thione (concentration dependent) | Less polar thiol may be favored, but thione self-association can occur. |

| Chloroform | Moderately Polar | Thione | Stabilization of the more polar thione tautomer. |

| Acetonitrile | Polar Aprotic | Thione | Stabilization of the more polar thione tautomer. |

| Ethanol | Polar Protic | Thione | Strong hydrogen bonding with the thione tautomer. |

| Water | Highly Polar Protic | Thione | Significant stabilization of the thione tautomer through H-bonding. |

Visualizations

Caption: Tautomeric equilibrium of quinoxaline-2-thiol and quinoxaline-2(1H)-thione.

Caption: Workflow for the investigation of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium between quinoxaline-2-thiol and quinoxaline-2(1H)-thione is a fundamental aspect of its chemistry with significant implications for its application in drug development and materials science. While the thione form is generally favored in solution, the position of the equilibrium is sensitive to environmental factors. A multi-pronged approach utilizing UV-Vis and NMR spectroscopy, complemented by computational modeling, is essential for a thorough understanding and characterization of this tautomeric system. This knowledge is critical for predicting the behavior of quinoxaline-2-thiol derivatives in biological systems and for the rational design of new molecules with desired properties.

References

The Ascendant Trajectory of 2-Quinoxalinethiol Derivatives: A Technical Guide to Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a cornerstone in medicinal chemistry, lauded for its broad spectrum of biological activities. Among its myriad derivatives, those featuring a thiol group at the 2-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-quinoxalinethiol derivatives, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

I. Synthesis of the this compound Scaffold and Its Derivatives

The synthetic approaches to this compound and its S-substituted analogs are versatile, often commencing from readily available starting materials. Key methodologies include the nucleophilic substitution of a leaving group at the 2-position of the quinoxaline ring with a sulfur nucleophile and the thionation of a precursor quinoxalin-2(1H)-one.

Synthesis of the Core Intermediate: 2-Chloroquinoxaline

A common and efficient precursor for the synthesis of this compound derivatives is 2-chloroquinoxaline. This intermediate can be prepared from o-phenylenediamine and ethyl pyruvate, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline

The synthesis begins with the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline. This intermediate is then treated with phosphorus oxychloride (POCl₃) to afford 2-chloro-3-methylquinoxaline.

Thionation and S-Alkylation Strategies

A primary route to this compound derivatives involves the reaction of a corresponding 2-chloroquinoxaline with a sulfur source, such as thiourea or sodium hydrosulfide. Subsequent S-alkylation of the resulting thiol or thione tautomer allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dithione from 2,3-Dichloroquinoxaline

A straightforward method for the synthesis of quinoxaline-2,3(1H,4H)-dithione involves the reaction of 2,3-dichloroquinoxaline with thiourea[1]. This dithione can then serve as a versatile intermediate for further derivatization.

Experimental Protocol: S-Alkylation of Phenyl-quinoxalin-2(1H)-thione

The S-alkylation of phenyl-quinoxalin-2(1H)-thione can be achieved by reacting it with an appropriate acrylic acid derivative in the presence of triethylamine under reflux conditions for 4-6 hours. The resulting product can be further modified, for instance, by reaction with hydrazine hydrate in ethanol to yield the corresponding hydrazide with high yield (88%)[1].

A generalized workflow for the synthesis of this compound derivatives is depicted below:

II. Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, with significant potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related quinoxaline derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative (VIIIc) | HCT116 (Colon) | 2.5 | [2] |

| Quinoxaline Derivative (VIIIc) | MCF-7 (Breast) | 9 | [2] |

| Quinoxaline Derivative (VIIIa) | HepG2 (Liver) | 9.8 | [2] |

| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | [2] |

| Quinoxaline Derivative (XVa) | MCF-7 (Breast) | 5.3 | [2] |

| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [3] |

| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [3] |

| Quinoxaline Derivative (11) | Various | 0.81 - 2.91 | [4] |

| Quinoxaline Derivative (13) | Various | 0.81 - 2.91 | [4] |

Mechanism of Action: Induction of Apoptosis

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program.[3]

The apoptotic signaling pathway initiated by certain quinoxaline derivatives can be visualized as follows:

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected this compound and related quinoxaline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative (5p) | S. aureus | 4 | [5] |

| Quinoxaline Derivative (5p) | B. subtilis | 8 | [5] |

| Quinoxaline Derivative (5m-5p) | S. aureus | 4-16 | [5] |

| Quinoxaline Derivative (5m-5p) | B. subtilis | 8-32 | [5] |

| Symmetrically disubstituted quinoxaline (2d, 3c) | E. coli | 8 | [6] |

| Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a) | B. subtilis | 16 | [6] |

| Pentacyclic quinoxaline (10) | C. albicans | 16 | [6] |

| Pentacyclic quinoxaline (10) | A. flavus | 16 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The logical relationship of a typical antimicrobial screening workflow is outlined below:

III. Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a vibrant and highly promising area of research in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities exhibited by its derivatives, underscores their potential as lead compounds for the development of new anticancer and antimicrobial agents. Future research should focus on expanding the chemical diversity of this class of compounds through innovative synthetic strategies, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates towards clinical development.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Quinoxalinethiol from o-Phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-quinoxalinethiol from o-phenylenediamine. The protocols are adapted from established methods for the synthesis of structurally similar heterocyclic thiols, providing a reliable starting point for laboratory-scale preparation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential biological activities. The quinoxaline scaffold is a key structural motif in a variety of pharmacologically active compounds. This document outlines a robust and adaptable synthetic route to this compound, starting from the readily available precursor, o-phenylenediamine. The primary method described herein is the cyclization of o-phenylenediamine with a one-carbon sulfur-containing reagent, a classic and effective strategy for the formation of this class of heterocyclic thiols.

Reaction Scheme

The synthesis of this compound from o-phenylenediamine can be achieved through a condensation reaction with either potassium ethyl xanthate or carbon disulfide in the presence of a base. The general reaction scheme is presented below:

Application Notes and Protocols for 2-Quinoxalinethiol as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic molecules that serve as foundational structures for various applications, including in the development of fluorescent probes.[1][2] 2-Quinoxalinethiol, existing in a tautomeric equilibrium with quinoline-2(1H)-thione, is a key chromophore in the design of fluorescent sensors.[3] While quinoxaline-2-thiol itself may not be fluorescent, its alkylated derivatives exhibit fluorescence and are effective in detecting various analytes such as metal ions, changes in pH, and nitroxyl (HNO).[3][4] This document provides detailed application notes and protocols for the utilization of this compound-based fluorescent probes.

The sensing mechanism of these probes often relies on processes like photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence intensity of the probe.[5][6] For instance, the presence of certain metal ions can lead to fluorescence quenching.[3][5] The versatility and sensitivity of these compounds make them valuable tools in chemical and biological research.

Principle of Detection

The functionality of this compound derivatives as fluorescent probes is primarily based on their interaction with specific analytes, which in turn alters their photophysical properties. The thiol group provides a reactive site for coordination with metal ions and for reactions with other species.[4] This interaction can either enhance or quench the fluorescence of the probe, providing a measurable signal that corresponds to the concentration of the analyte. The "turn-off" mechanism, where fluorescence is quenched upon binding to an analyte like a heavy metal ion, is a common mode of action.[7]

Data Presentation

| Probe/Derivative | Analyte | Excitation λ (nm) | Emission λ (nm) | Solvent/Medium | Detection Limit | Reference |

| Alkylated quinoline-2-thiol derivatives | Metals, pH | 340 | 380 | Acetonitrile / Aqueous solutions | Not Specified | [3][4] |

| Acenaphtoquinoxaline | Hg²⁺ | Not Specified | 520 | Acetonitrile (CH₃CN) | 42 ppb | [7] |

| F₁-Cu²⁺ Complex | Biothiols | 355 | 450 | HEPES/DMSO | Not Specified | [8] |

Experimental Protocols

General Protocol for Metal Ion Detection using a this compound-based Fluorescent Probe

This protocol describes a general method for the detection of metal ions using a fluorescent probe derived from this compound. The specific concentrations and incubation times may need to be optimized for different probes and analytes.

Materials:

-

This compound derivative fluorescent probe

-

High-purity solvent (e.g., acetonitrile, DMSO)

-

Deionized water

-

Stock solutions of various metal ions (e.g., Hg²⁺, Cu²⁺, Ni²⁺, Co²⁺)

-

Buffer solution (if pH control is required)

-

Fluorometer

-

Quartz cuvettes or microplate reader

Procedure:

-

Probe Stock Solution Preparation: Prepare a stock solution of the this compound derivative probe (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution with the assay buffer or solvent to the final working concentration (e.g., 10 µM).

-

Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion at various concentrations. Also, prepare solutions of other potentially interfering metal ions to test for selectivity.

-

Fluorescence Measurement: a. Transfer the probe working solution to a quartz cuvette. b. Record the initial fluorescence spectrum of the probe solution using a fluorometer. Set the excitation wavelength based on the known properties of the probe (e.g., 340 nm). c. Add a small aliquot of the metal ion solution to the cuvette, mix thoroughly, and allow it to incubate for a specific period. d. Record the fluorescence spectrum again. A decrease in fluorescence intensity is expected for a "turn-off" sensor.

-

Selectivity Test: Repeat the measurement with other metal ion solutions at the same concentration to assess the selectivity of the probe.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to generate a calibration curve. The detection limit can be calculated from this curve.

Visualizations

Caption: Experimental workflow for fluorescent analyte detection.

Caption: "Turn-off" fluorescence sensing mechanism.

References

- 1. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Acenaphtoquinoxaline as a selective fluorescent sensor for Hg (II) detection: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Quinoxalinethiol in Heavy Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of heavy metal ions in water sources poses a significant threat to environmental and human health. Consequently, the development of sensitive and selective methods for their detection is of paramount importance. 2-Quinoxalinethiol and its derivatives have emerged as promising fluorescent and colorimetric probes for the detection of various heavy metal ions. The underlying principle of detection often involves the complexation of the thiol group with the metal ion, leading to a measurable change in the optical properties of the compound, such as fluorescence quenching or a colorimetric shift. This document provides detailed application notes and experimental protocols for the use of this compound and related quinoxaline-based compounds in the detection of heavy metal ions in aqueous samples.

Data Presentation

The quantitative data for a closely related quinoxaline-based sensor, quinoxaline-hydrazinobenzothiazole, is summarized below to provide an indication of the potential performance of such probes.[1][2][3] It is important to note that these values should be considered as a reference, and the performance of this compound may vary.

| Heavy Metal Ion | Detection Method | Limit of Detection (LOD) |

| Copper (Cu²⁺) | Fluorometric/Colorimetric | 1.16 x 10⁻⁷ M |

| Cobalt (Co²⁺) | Fluorometric/Colorimetric | 9.92 x 10⁻⁸ M |

| Nickel (Ni²⁺) | Fluorometric/Colorimetric | 8.21 x 10⁻⁸ M |

| Mercury (Hg²⁺) | Fluorometric/Colorimetric | 1.14 x 10⁻⁷ M |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound for use as a heavy metal ion sensor.

Materials:

-

o-Phenylenediamine

-

Thioglycolic acid

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Beakers, stirring bar, and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

-

Slowly add thioglycolic acid to the solution while stirring.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

-

Dry the synthesized this compound under vacuum.

-

Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of the synthesized this compound for sensing experiments.

Materials:

-

Synthesized this compound

-

Acetonitrile (or another suitable organic solvent like DMSO or DMF)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed compound in a small amount of acetonitrile in a volumetric flask.

-

Once fully dissolved, dilute the solution to the final volume with acetonitrile to obtain a stock solution of a known concentration (e.g., 1 mM).

-

Store the stock solution in a dark, cool place to prevent degradation.

General Protocol for Heavy Metal Ion Detection

Objective: To detect the presence of heavy metal ions in a water sample using the this compound probe.

Materials:

-

This compound stock solution

-

Water sample to be analyzed

-

Aqueous solutions of various metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, HgCl₂, Pb(NO₃)₂, CdCl₂) of known concentrations for calibration and testing

-

Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)

-

Fluorometer or UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Sample Preparation:

-

Filter the water sample to remove any particulate matter.

-

Adjust the pH of the water sample to the desired value using a suitable buffer. For initial screening, a physiological pH of 7.4 is often used.

-

-

Sensor Preparation:

-

Dilute the this compound stock solution with the buffer to a final working concentration (e.g., 10 µM).

-

-

Measurement:

-

Place the diluted this compound solution into a cuvette and measure its initial fluorescence intensity or absorbance. This will serve as the baseline (F₀ or A₀).

-

Add a known volume of the prepared water sample to the cuvette.

-

Mix the solution thoroughly and allow it to incubate for a short period (e.g., 5-10 minutes) to allow for complexation.

-

Measure the fluorescence intensity (F) or absorbance (A) of the solution again.

-

-

Data Analysis:

-

A significant decrease in fluorescence intensity (quenching) or a change in the absorption spectrum indicates the presence of interacting heavy metal ions.

-

The degree of fluorescence quenching can be quantified by the ratio F/F₀.

-

For quantitative analysis, a calibration curve should be prepared by adding known concentrations of the target metal ion to the this compound solution and plotting the change in fluorescence or absorbance versus the metal ion concentration.

-

Signaling Pathway

The detection of heavy metal ions by this compound is primarily based on the principle of fluorescence quenching. In its free state, the this compound molecule exhibits fluorescence upon excitation at a specific wavelength. When a heavy metal ion is introduced, it coordinates with the thiol group of the this compound. This complex formation perturbs the electronic state of the fluorophore, leading to a non-radiative decay pathway for the excited state, which results in the quenching of fluorescence.

References

- 1. Synthesis of a quinoxaline–hydrazinobenzothiazole based probe—single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a quinoxaline-hydrazinobenzothiazole based probe-single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples. | Semantic Scholar [semanticscholar.org]

Application of 2-Quinoxalinethiol as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-Quinoxalinethiol as a corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled herein is based on findings from various scientific studies and is intended to guide researchers in setting up and conducting their own evaluations.

Introduction